molecular formula C25H21FN2O3 B2791532 N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887877-92-1

N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No. B2791532
CAS RN: 887877-92-1
M. Wt: 416.452
InChI Key: YEWKRZGRYJMTQY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, also known as FPhB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPhB belongs to the class of benzofuran amides, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the downregulation of cyclin D1 and Bcl-2 expression. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it an attractive compound for research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with 3-(4-phenylbutanamido)benzofuran-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c26-19-13-5-6-14-20(19)27-25(30)24-23(18-12-4-7-15-21(18)31-24)28-22(29)16-8-11-17-9-2-1-3-10-17/h1-7,9-10,12-15H,8,11,16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWKRZGRYJMTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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